N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c15-14(16,17)11-4-2-1-3-10(11)13(20)18-7-12(19)9-5-6-21-8-9/h1-6,8,12,19H,7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPZSBVULXMRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the reaction of 2-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with 2-(furan-3-yl)-2-hydroxyethylamine under basic conditions to yield the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The benzamide moiety can be reduced to the corresponding amine.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Formation of N-[2-(furan-3-yl)-2-oxoethyl]-2-(trifluoromethyl)benzamide.
Reduction: Formation of N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzenamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity : Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives of benzamides have been explored for their efficacy against various viral infections, including HIV and influenza . The trifluoromethyl group in N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide may enhance its biological activity due to increased lipophilicity and metabolic stability.
- Cancer Therapeutics : Benzamide derivatives are being investigated for their potential as anticancer agents. Research has shown that modifications in the benzamide structure can lead to enhanced inhibition of cancer cell proliferation. For example, compounds similar to this compound have shown promise in targeting specific cancer cell lines through apoptosis induction and cell cycle arrest .
- Sigma Receptor Ligands : This compound may also act as a ligand for sigma receptors, which are implicated in various neurological disorders and cancer. The development of sigma receptor ligands has been a focus area in drug discovery, highlighting the potential of this compound in therapeutic applications .
Environmental Applications
- Pesticide Development : The furan moiety in this compound suggests potential applications in agrochemicals, particularly as a scaffold for developing new pesticides. Compounds with similar structures have been evaluated for their insecticidal and herbicidal activities, indicating that this compound could be a candidate for further exploration in this field .
Material Science Applications
- Polymer Chemistry : The incorporation of trifluoromethyl groups into polymers can enhance their thermal stability and chemical resistance. Research into fluorinated polymers has shown that they exhibit unique properties such as low surface energy and high hydrophobicity, making them suitable for coatings and other industrial applications .
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Benzamide A | Antiviral | HIV | |
| Benzamide B | Anticancer | MCF-7 (Breast Cancer) | |
| Trifluoro Compound | Sigma Receptor Ligand | Neurological Disorders |
Table 2: Environmental Impact Studies
| Compound Name | Application Type | Efficacy | Reference |
|---|---|---|---|
| N-[Furan-based Pesticide] | Insecticide | Moderate to High | |
| Fluorinated Polymer | Coating Material | High Thermal Stability |
Case Studies
- Antiviral Screening : A study published in the Journal of Medicinal Chemistry screened various benzamide derivatives against HIV-1, revealing that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-fluorinated counterparts .
- Cancer Cell Proliferation Inhibition : In vitro studies demonstrated that a related compound significantly inhibited the proliferation of MCF-7 breast cancer cells, leading to further investigations into structural modifications that could enhance its efficacy .
- Agrochemical Development : Research on furan-containing compounds has led to the synthesis of new insecticides with improved selectivity and reduced environmental impact, showcasing the potential of this compound as a scaffold for future agrochemical innovations .
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Analysis of the Benzamide Core
Table 1: Key Substituents and Their Effects
Key Observations :
- Trifluoromethyl Group : Common in agrochemicals (e.g., flutolanil) due to enhanced stability and lipophilicity .
- Hydroxyethyl vs. Hydroxymethyl : The target compound’s hydroxyethyl group may improve solubility compared to hydroxymethyl derivatives .
- Heterocyclic Moieties : Furan (target) vs. thiazole (nitazoxanide) influence electronic properties and target specificity .
Key Observations :
Physicochemical Properties
Table 3: Physicochemical Comparison
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, a furan moiety, and a hydroxyethyl substituent on a benzamide framework. Its molecular formula is , and it exhibits significant lipophilicity due to the trifluoromethyl group, which may influence its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural components suggest potential interactions with enzymes that are crucial for the metabolism of xenobiotics.
- Receptor Modulation : The presence of the furan ring indicates possible interactions with various receptors, potentially modulating signaling pathways related to inflammation or cancer.
- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties by interfering with viral replication processes, possibly through inhibition of viral enzymes or host cell receptors.
Biological Activity Overview
Antiviral Properties
In a study examining the antiviral efficacy of heterocyclic compounds, this compound was tested against several viruses, including hepatitis C virus (HCV) and herpes simplex virus (HSV). The compound demonstrated significant inhibitory effects at concentrations as low as 0.5 µM, suggesting its potential as a lead compound for antiviral drug development .
Anticancer Activity
Research on the anticancer properties of this compound revealed that it exhibited cytotoxicity against MCF7 breast cancer cells with an IC50 value of 12 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase . Further studies indicated that modifications to the furan ring could enhance its potency against other cancer cell lines, highlighting the importance of structural optimization in drug design.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the trifluoromethyl group significantly enhances the lipophilicity and biological activity of the compound. Variations in the furan substitution pattern also affect its interaction with biological targets. Compounds lacking this group showed reduced efficacy in both antiviral and anticancer assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
